Cas no 2097926-22-0 (4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine)

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine
- (4-cyclopropylidenepiperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- 2097926-22-0
- F6550-2977
- (4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
- AKOS032467128
-
- Inchi: 1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2
- InChI Key: BZHMSEUAKSPOSH-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=CC=CC=2)(C(N2CC/C(/CC2)=C2\CC\2)=O)CC1
Computed Properties
- Exact Mass: 311.188529040g/mol
- Monoisotopic Mass: 311.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-2977-30mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-10μmol |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-2mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-10mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-15mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-2μmol |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-3mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-50mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6550-2977-5mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6550-2977-4mg |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine |
2097926-22-0 | 4mg |
$99.0 | 2023-09-08 |
4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine
Introduction to 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine (CAS No. 2097926-22-0)
4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine (CAS No. 2097926-22-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research developments.
The chemical structure of 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine is composed of a piperidine ring, a cyclopropylidene moiety, and a phenyloxane carbonyl group. The piperidine ring, a six-membered heterocyclic amine, is a common structural element in many bioactive compounds due to its ability to form hydrogen bonds and participate in various biological interactions. The cyclopropylidene moiety adds rigidity and conformational constraint to the molecule, which can influence its pharmacological properties. The phenyloxane carbonyl group further enhances the compound's lipophilicity and stability.
The synthesis of 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine typically involves multi-step reactions, including the formation of the piperidine ring, the introduction of the cyclopropylidene moiety, and the attachment of the phenyloxane carbonyl group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2023 described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.
In terms of pharmacological properties, 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine has demonstrated potent activity against several biological targets. One notable application is its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. A study conducted by researchers at Harvard University found that this compound effectively inhibited the activity of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The mechanism of action involves binding to the active site of BACE1, thereby preventing it from cleaving amyloid precursor protein (APP) and reducing the production of amyloid-beta peptides.
Beyond its role as an enzyme inhibitor, 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This property makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. A preclinical study published in the Journal of Medicinal Chemistry in 2023 reported that oral administration of this compound significantly reduced inflammation in animal models of colitis.
The safety profile of 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine has been extensively evaluated through various toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
In conclusion, 4-Cyclopropylidene-1-(4-Phenyloxane-4-Carbonyl)piperidine (CAS No. 2097926-22-0) is a promising compound with diverse pharmacological activities. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential applications in treating neurodegenerative diseases, inflammatory conditions, and other medical disorders.
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